Semicarbazide hydrochloride-15N3
Description
Semicarbazide hydrochloride (NH2CONHNH2·HCl, CAS 563-41-7) is a urea derivative with applications in organic synthesis, pharmaceuticals, and biochemical research. Its isotope-labeled variant, semicarbazide hydrochloride-15N3, incorporates three <sup>15</sup>N atoms, enhancing its utility in nuclear magnetic resonance (NMR) studies, hyperpolarized magnetic resonance imaging (HP-MRI) , and metabolic tracing . Key properties include:
Properties
Molecular Formula |
CH6ClN3O |
|---|---|
Molecular Weight |
114.51 g/mol |
IUPAC Name |
(15N)azanylurea;hydrochloride |
InChI |
InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i2+1,3+1,4+1; |
InChI Key |
XHQYBDSXTDXSHY-ZNYUTZBJSA-N |
Isomeric SMILES |
C(=O)([15NH2])[15NH][15NH2].Cl |
Canonical SMILES |
C(=O)(N)NN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of semicarbazide hydrochloride-15N3 involves the reaction of urea labeled with nitrogen-15 with hydrazine, followed by the addition of hydrochloric acid. The process can be summarized as follows :
Mixing urea labeled with nitrogen-15, sodium hypochlorite, and sodium hydroxide: This mixture is catalyzed and filtered to collect the liquid supernatant.
Distillation under reduced pressure: The supernatant is distilled to obtain a solution of 15N2-N2H4.H2O.
Reaction with urea labeled with nitrogen-15: The obtained solution is mixed with urea labeled with nitrogen-15, followed by concentration and dehydration.
pH regulation and recrystallization: The pH is adjusted, and the solution is concentrated again to remove ionized water, followed by recrystallization to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions and purification steps to achieve the desired isotopic labeling and product quality.
Chemical Reactions Analysis
Types of Reactions
Semicarbazide hydrochloride-15N3 undergoes various chemical reactions, including:
Condensation reactions: Reacts with aldehydes and ketones to form semicarbazones.
Oxidation and reduction reactions: Can participate in redox reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Condensation reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.
Oxidation reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions: Can involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Semicarbazones: Formed from the reaction with aldehydes and ketones, useful in various analytical applications.
Oxidized or reduced derivatives: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Semicarbazide hydrochloride-15N3 has a wide range of applications in scientific research, including:
Biology: Utilized in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a marker in metabolic studies.
Mechanism of Action
The mechanism of action of semicarbazide hydrochloride-15N3 involves its interaction with carbonyl groups in aldehydes and ketones, forming stable semicarbazones. This reaction is useful in analytical chemistry for the identification and quantification of carbonyl-containing compounds . Additionally, its isotopic labeling allows for detailed studies of metabolic pathways and enzyme interactions.
Comparison with Similar Compounds
Thiosemicarbazide and Derivatives
Thiosemicarbazide (NH2CSNHNH2) replaces the carbonyl oxygen in semicarbazide with sulfur. This modification alters reactivity and biological activity:
4-Substituted Semicarbazides
Substitution at the 4-position introduces variability in pharmacological activity:
Quinone Hydrazones
Semicarbazide hydrochloride reacts with p-benzoquinone derivatives to form azo-compounds, unlike thiosemicarbazides, which favor stable semicarbazones . This reactivity is exploited in dye synthesis and coordination chemistry.
Isotope-Labeled Analogues
Semicarbazide Hydrochloride-15N3 vs. <sup>13</sup>C,<sup>15</sup>N2-Labeled Variants
Toxicity and Handling
Environmental Persistence
- Semicarbazide bioaccumulates in scallop tissues (BCF = 12–18) , whereas thiosemicarbazide derivatives degrade faster in aquatic environments due to hydrolytic instability .
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